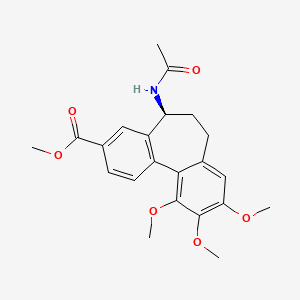![molecular formula C19H17N3 B1218382 1,4,8-Trimethyl-12-quinolino[2,3-b]quinolinamine](/img/structure/B1218382.png)
1,4,8-Trimethyl-12-quinolino[2,3-b]quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV666079 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicine and biology. It is part of the Malaria Box, a collection of compounds with confirmed antimalarial activity. This compound has shown promising results in targeting the asexual intraerythrocytic stages of Plasmodium falciparum, the parasite responsible for malaria .
Preparation Methods
The synthetic routes and reaction conditions for MMV666079 are not widely documented in public literature. the preparation of similar compounds often involves multi-step organic synthesis, including the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
MMV666079, like many organic compounds, can undergo various types of chemical reactions. These include:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the gain of electrons and can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions can catalyze hydrolysis reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MMV666079 has been primarily studied for its antimalarial properties. It has shown activity against the asexual intraerythrocytic stages of Plasmodium falciparum, making it a potential candidate for malaria treatment Additionally, its low cytotoxicity suggests it could be a safe option for therapeutic use
Mechanism of Action
The exact mechanism of action of MMV666079 is still under investigation. it is believed to target the apicoplast, an organelle in Plasmodium falciparum that is essential for the parasite’s survival . The apicoplast is involved in the synthesis of isoprenoid precursors, which are vital for various cellular functions. By disrupting this pathway, MMV666079 can inhibit the growth and replication of the parasite.
Comparison with Similar Compounds
MMV666079 can be compared with other compounds in the Malaria Box, such as MMV000248, MMV006172, and MMV019555 . These compounds also exhibit antimalarial activity but may differ in their specific targets and mechanisms of action. For instance, while MMV666079 targets the apicoplast, other compounds may act on different cellular pathways or stages of the parasite’s life cycle. This diversity in mechanisms highlights the uniqueness of MMV666079 and its potential as a valuable tool in the fight against malaria.
Properties
Molecular Formula |
C19H17N3 |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1,4,8-trimethylquinolino[2,3-b]quinolin-12-amine |
InChI |
InChI=1S/C19H17N3/c1-10-4-7-13-9-14-17(20)16-11(2)5-6-12(3)18(16)22-19(14)21-15(13)8-10/h4-9H,1-3H3,(H2,20,21,22) |
InChI Key |
MLCOGORERKDZTI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC3=NC4=C(C=CC(=C4C(=C3C=C2C=C1)N)C)C |
Canonical SMILES |
CC1=CC2=NC3=NC4=C(C=CC(=C4C(=C3C=C2C=C1)N)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


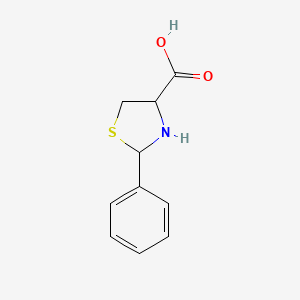
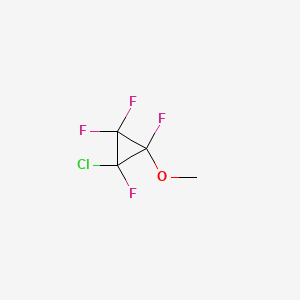
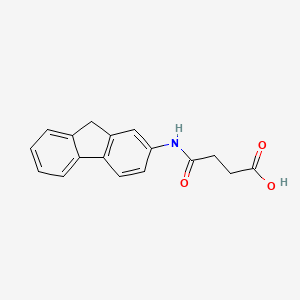

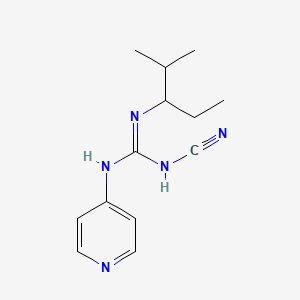
![[(Dimethylamino)methylene]bisphosphonic acid](/img/structure/B1218309.png)
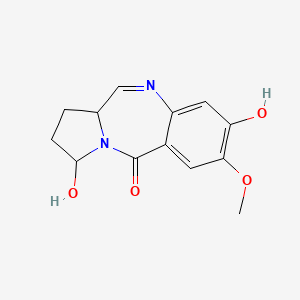
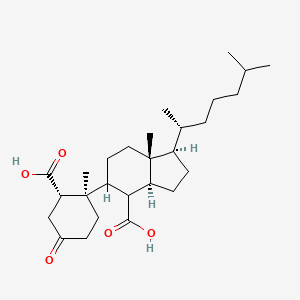
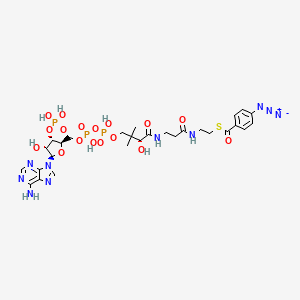
![4-[(17-Methylmorphinan-3-yl)oxy]phenol](/img/structure/B1218315.png)
![4-Amino-2-methyl-6,8-bis(methylamino)octahydro-2h-pyrano[2,3-b][1,4]benzodioxine-4a,7,9(10ah)-triol](/img/structure/B1218317.png)
![N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide](/img/structure/B1218319.png)
